3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound (CAS: 1396870-21-5, C₂₂H₂₅N₃O₄, MW: 395.45 g/mol) features a pyrazole core substituted with:
- 1-methyl group at position 1,
- 2,5-dimethoxyphenyl group at position 3,
- Carboxamide at position 5, linked to a 2-hydroxy-3-phenylpropyl chain.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-25-20(22(27)23-14-16(26)11-15-7-5-4-6-8-15)13-19(24-25)18-12-17(28-2)9-10-21(18)29-3/h4-10,12-13,16,26H,11,14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGZDJDSKMFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that exhibits a range of biological activities. This compound is of interest due to its potential therapeutic applications, particularly in oncology and inflammation. The following sections provide a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O4
- Molecular Weight : 395.459 g/mol
- IUPAC Name : 5-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-2-methylpyrazole-3-carboxamide
The compound's structure features a pyrazole core, which is known for its diverse biological activity. The presence of methoxy and hydroxyl groups enhances its solubility and potential interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. In vitro studies indicated that pyrazole derivatives can induce apoptosis in lung cancer cells (A549) through caspase-mediated pathways .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Caspase-mediated apoptosis |
| Encorafenib | Skin cancer | TBD | MAPK pathway inhibition |
| Crizotinib | Lung cancer | TBD | ALK inhibition |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole compounds are well-documented. For example, derivatives have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro, suggesting potential for treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their chemical structure. Modifications at the phenyl or methoxy positions can enhance their affinity for specific biological targets. For instance, the addition of hydrophobic groups has been shown to improve the binding efficacy to enzyme active sites .
Case Studies
- In Vivo Studies : A study evaluated the compound's effects on carrageenan-induced paw edema in mice. Results indicated a significant reduction in inflammation comparable to standard anti-inflammatory drugs .
- Toxicity Assessment : An acute toxicity study revealed an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit promising anticancer properties. Studies suggest that the incorporation of specific functional groups can enhance the cytotoxicity of these compounds against various cancer cell lines. For instance, the pyrazole scaffold has been linked to the inhibition of cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study : A study published in Pharmaceuticals highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines, demonstrating significant activity against breast and prostate cancer cells .
2. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. By modulating these pathways, such compounds can reduce inflammation and associated pain.
Case Study : In a recent investigation, pyrazole-based compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain modifications to the pyrazole structure significantly enhanced anti-inflammatory activity .
Pharmacological Applications
1. Neuroprotective Effects
Emerging research suggests that 3-(2,5-dimethoxyphenyl)-N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-5-carboxamide may possess neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study : A study explored the neuroprotective effects of similar pyrazole derivatives in models of Alzheimer's disease, indicating potential benefits in reducing amyloid-beta toxicity .
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated, showing promise in combating oxidative stress-related conditions. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Pyrazole Carboxamides with Varying Aryl Substituents
Key analogs from (Molecules, 2015) include:
| Compound | Substituents (R₁, R₂) | Molecular Formula | MW (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3a | Phenyl, Phenyl | C₂₁H₁₅ClN₆O | 402.8 | 133–135 | 68 |
| 3b | 4-Chlorophenyl, Phenyl | C₂₁H₁₄Cl₂N₆O | 437.3 | 171–172 | 68 |
| 3d | 4-Fluorophenyl, Phenyl | C₂₁H₁₄ClFN₆O | 421.8 | 181–183 | 71 |
| Target | 2-Hydroxy-3-phenylpropyl | C₂₂H₂₅N₃O₄ | 395.45 | N/A | N/A |
- Trends: Chlorine (3b) and fluorine (3d) substituents increase molecular weight and melting points compared to phenyl (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
Modifications in the Amine Side Chain
Core Heterocycle Variations
Substituent Effects on Physicochemical Properties
- 2,5-Dimethoxyphenyl vs. Other Aromatic Groups :
- Compounds with 2,5-dimethoxyphenyl (e.g., –6, 8) exhibit strong electron-donating effects, which stabilize charge-transfer interactions. In contrast, 4-fluorophenyl () provides moderate electronegativity .
- The hydroxypropyl-phenyl side chain in the target compound balances hydrophilicity (via -OH) and hydrophobicity (via phenyl), a feature absent in analogs like 3a–3d .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or DCM | Polarity affects reaction kinetics |
| Catalyst | EDCI/HOBt | Enhances amide coupling efficiency |
| Temperature | 20–25°C | Prevents decomposition of labile groups |
Advanced: How can molecular docking studies elucidate interactions with biological targets?
Answer:
Molecular docking can predict binding modes to enzymes or receptors (e.g., cyclooxygenase for anti-inflammatory activity). Methodological steps include:
- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole derivatives with known affinity for kinases or GPCRs) .
- Software and Parameters : Use AutoDock Vina or Schrödinger Suite with default scoring functions. Validate docking poses via molecular dynamics simulations .
- Key Interactions : Hydrophobic pockets near the dimethoxyphenyl group and hydrogen bonding with the hydroxypropyl side chain are critical .
Example : A study on similar pyrazole-carboxamides identified π-π stacking with COX-2's Tyr385 as a key interaction .
Basic: What spectroscopic techniques are effective for structural characterization?
Answer:
- ¹H/¹³C NMR : Diagnostic signals include:
- Pyrazole C-5 carbonyl at δ ~160–165 ppm.
- Methoxy groups (δ 3.7–3.9 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of hydroxypropyl group).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and OH groups (~3300 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activities of pyrazole derivatives?
Answer:
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and positive controls .
- SAR Analysis : Compare substituent effects. For example, 2,5-dimethoxy groups enhance solubility but may reduce membrane permeability .
- Meta-Analysis : Pool data from analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends .
Basic: What purification methods are suitable for this compound?
Answer:
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals. Slow cooling (0.5°C/min) improves crystal uniformity .
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) to separate unreacted starting materials .
- HPLC : Reverse-phase C18 columns resolve polar impurities (e.g., residual hydroxylamine) .
Advanced: How do structural modifications influence pharmacokinetics?
Answer:
- LogP Optimization : Introducing hydrophilic groups (e.g., hydroxypropyl) reduces LogP, improving aqueous solubility but potentially lowering BBB penetration .
- Metabolic Stability : Fluorine substitution on phenyl rings decreases CYP450-mediated oxidation .
- Bioavailability : Methyl groups on the pyrazole ring enhance metabolic resistance, as seen in analogs with >80% oral bioavailability in rodent models .
Basic: What are common impurities, and how are they mitigated?
Answer:
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Unreacted amine | Incomplete coupling | Extended reaction time (24+ hours) |
| Oxidized hydroxypropyl | Air exposure | Use of inert atmosphere (N₂/Ar) |
| Isomeric byproducts | Regioselectivity issues | Temperature control (0–5°C for exothermic steps) |
Advanced: What in vitro assays evaluate anti-inflammatory potential?
Answer:
- COX-1/COX-2 Inhibition : ELISA-based assays using purified enzymes. IC₅₀ values <10 µM indicate potency .
- NF-κB Luciferase Reporter Assay : Measures transcriptional activity in RAW 264.7 macrophages .
- Cytokine Profiling : ELISA for TNF-α/IL-6 in LPS-stimulated monocytes. Structural analogs show dose-dependent suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
